![molecular formula C16H13F2N5O2 B2440723 1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097912-89-3](/img/structure/B2440723.png)
1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group . This group is part of a larger class of compounds known as triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group, a difluorobenzoyl group, and an azetidine ring. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Scientific Research Applications
Antibacterial Agents
- Stereochemical Effects : The synthesis and analysis of chiral azetidinylquinolones revealed that the stereochemistry at the azetidine moiety significantly influences antibacterial activity. The study found that certain configurations of the azetidine ring confer improved in vitro and in vivo antibacterial efficacy, highlighting the importance of stereochemistry in the development of antibacterial agents (Frigola et al., 1995).
Synthesis Techniques
- Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moieties, such as pyrazolo[1,5-a]pyrimidine derivatives, demonstrates the efficiency of this method in producing complex heterocyclic compounds. This technique offers advantages in terms of reaction speed and product yield, which could be applicable to the synthesis of related azetidine compounds (Shaaban, 2008).
Structural and Activity Studies
- Spectroscopic Characterization and Activity : A study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar in structure to the queried compound. The research also explored its antibacterial activity, providing insights into the potential biological applications of such compounds (Lahmidi et al., 2019).
Anticonvulsant and Antidepressant Activities
- Pharmacological Evaluation : The design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives for anticonvulsant and antidepressant activities indicate the potential of pyrimidine derivatives in pharmacological research. Some compounds exhibited significant efficacy, suggesting that related compounds like the one might also possess therapeutic potential (Zhang et al., 2016).
Mechanism of Action
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed within the body, enhancing its potential therapeutic effects.
properties
IUPAC Name |
(2,6-difluorophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-9-5-13(23-16(21-9)19-8-20-23)25-10-6-22(7-10)15(24)14-11(17)3-2-4-12(14)18/h2-5,8,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURHXBQSCLNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.